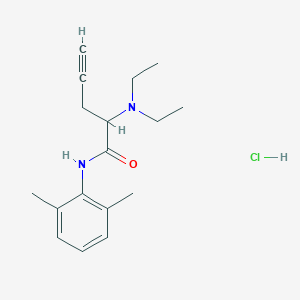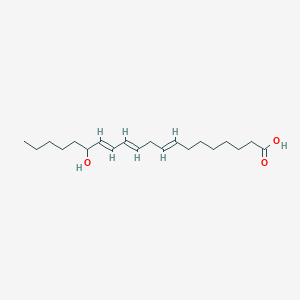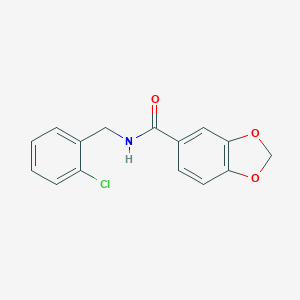
N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.77 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. It has also been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in models of acute and chronic inflammation. It has also been shown to exhibit anticonvulsant activity in models of epilepsy and to improve motor function in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits good stability under normal laboratory conditions. However, it also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective analogs of the compound that can be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the investigation of the compound's potential as a modulator of the immune system, which could lead to the development of new anti-inflammatory drugs. Additionally, the compound's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, could also be explored.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction between 2-chlorobenzylamine and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction produces this compound in good yields and high purity.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H12ClNO3 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-2-1-3-11(12)8-17-15(18)10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Clé InChI |
WZYUHZTVGLGYAV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Solubilité |
43.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






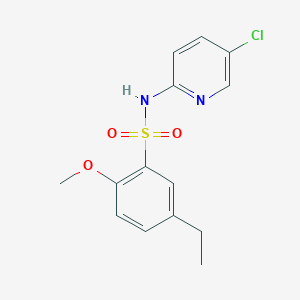
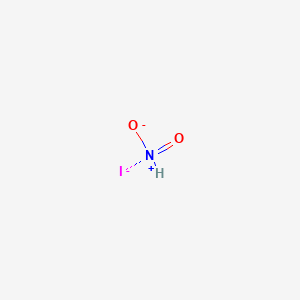
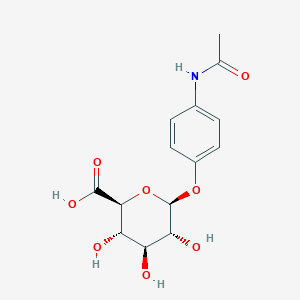
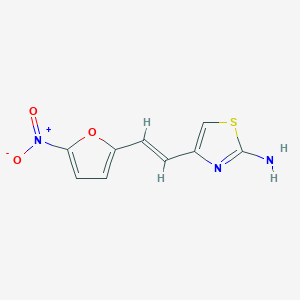
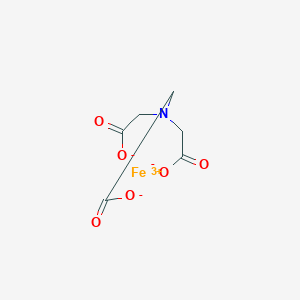
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
